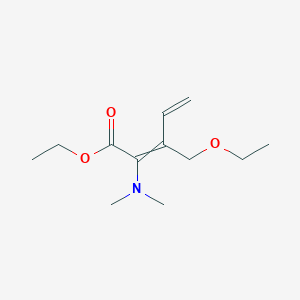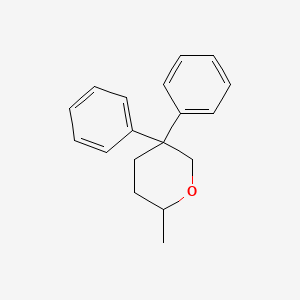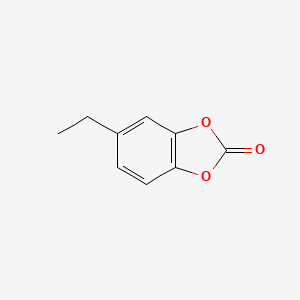
5-Ethyl-2H-1,3-benzodioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2H-1,3-benzodioxol-2-one is an organic compound belonging to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which contains an ethyl group at the 5-position. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2H-1,3-benzodioxol-2-one typically involves the cyclization of catechol derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Common industrial methods may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2H-1,3-benzodioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the benzene ring.
Scientific Research Applications
5-Ethyl-2H-1,3-benzodioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Ethyl-2H-1,3-benzodioxol-2-one involves its interaction with specific molecular targets. The compound can modulate various biological pathways, depending on its functional groups and the nature of the target. For example, it may inhibit enzymes or interact with receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Lacks the ethyl group at the 5-position.
2H-1,3-Benzodioxol-2-one: Similar structure but without the ethyl group.
5-Methyl-2H-1,3-benzodioxol-2-one: Contains a methyl group instead of an ethyl group.
Uniqueness
5-Ethyl-2H-1,3-benzodioxol-2-one is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its effectiveness in various applications.
Properties
CAS No. |
661450-95-9 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-ethyl-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C9H8O3/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
CIXXDTLJDWSUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



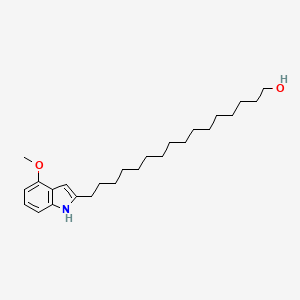
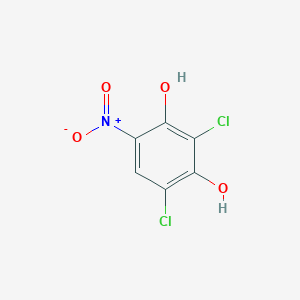
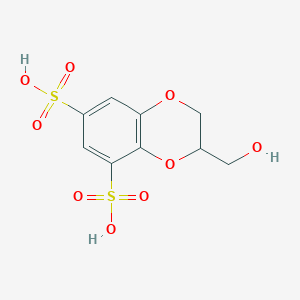
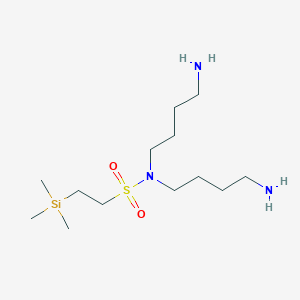
phosphane](/img/structure/B15161065.png)
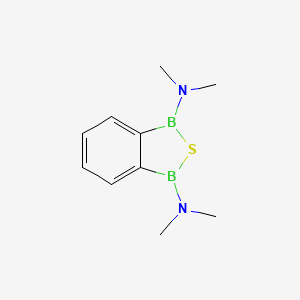
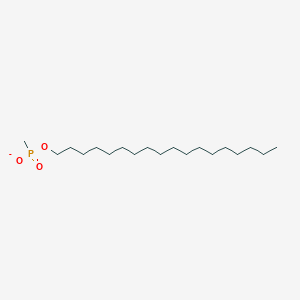
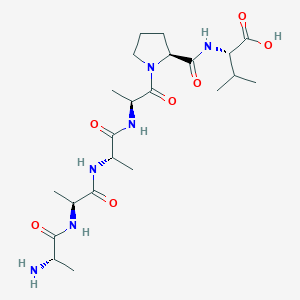
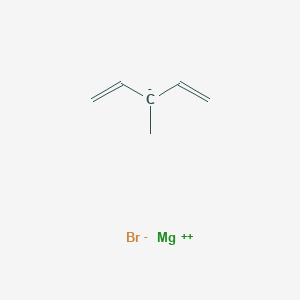

![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
